Ethyl 3-(1H-pyrazol-3-yl)propiolate
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Overview
Description
Ethyl 3-(1H-pyrazol-3-yl)propiolate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(1H-pyrazol-3-yl)propiolate can be synthesized through several methods. One common approach involves the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . Another method includes the treatment of terminal alkynes with aromatic aldehyde, molecular iodine, and hydrazines . These reactions typically require specific conditions such as the presence of catalysts, appropriate solvents, and controlled temperatures to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The focus is often on optimizing reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors, advanced catalytic systems, and environmentally friendly solvents.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(1H-pyrazol-3-yl)propiolate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole carboxylic acids.
Reduction: Reduction reactions can convert it into pyrazoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Pyrazole carboxylic acids.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(1H-pyrazol-3-yl)propiolate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory, analgesic, and antimicrobial agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of Ethyl 3-(1H-pyrazol-3-yl)propiolate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Ethyl 3-(1H-pyrazol-3-yl)propiolate can be compared with other pyrazole derivatives such as:
1H-pyrazole-3-carboxylic acid: Similar in structure but with different functional groups, leading to varied reactivity and applications.
3,5-disubstituted pyrazoles: These compounds have substitutions at different positions, affecting their chemical properties and biological activities
Properties
Molecular Formula |
C8H8N2O2 |
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Molecular Weight |
164.16 g/mol |
IUPAC Name |
ethyl 3-(1H-pyrazol-5-yl)prop-2-ynoate |
InChI |
InChI=1S/C8H8N2O2/c1-2-12-8(11)4-3-7-5-6-9-10-7/h5-6H,2H2,1H3,(H,9,10) |
InChI Key |
ZPSKHANTKPZBKA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C#CC1=CC=NN1 |
Origin of Product |
United States |
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